Superior iNOS Inhibitory Potency of 2-Amino-4-methylpyridine Compared to L-NMMA and Aminoguanidine
2-Amino-4-methylpyridine (2-AMP) demonstrates markedly superior potency as an inhibitor of murine inducible nitric oxide synthase (iNOS) when directly compared to the classic NOS inhibitors NG-monomethyl-L-arginine (L-NMMA), N6-iminoethyl-L-lysine (L-NIL), and aminoguanidine. While L-NMMA exhibits an IC50 of 3-7 µM against murine iNOS, 2-AMP achieves an IC50 of 6 nM, representing an approximately 500- to 1000-fold increase in potency [1].
| Evidence Dimension | Murine iNOS Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 6 nM |
| Comparator Or Baseline | L-NMMA (IC50 = 3-7 µM); L-NIL (IC50 = ~8.3 µM); Aminoguanidine (IC50 = ~5 µM) |
| Quantified Difference | ~500-1000x more potent than L-NMMA; >100x more potent than L-NIL and aminoguanidine |
| Conditions | In vitro enzyme assay using iNOS derived from mouse RAW 264.7 cells. |
Why This Matters
This dramatic potency advantage makes 2-AMP the preferred tool compound for probing iNOS function at low, receptor-relevant concentrations, minimizing off-target effects associated with high micromolar doses required for L-NMMA.
- [1] Faraci, W. S., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. Br J Pharmacol, 119(6), 1101-8. View Source
